molecular formula C13H11FN2O4S B5863624 N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide

N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5863624
M. Wt: 310.30 g/mol
InChI Key: OBPHZBSPSGMKAW-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-fluoro-2-methylphenyl, undergoes nitration to introduce a nitro group at the para position.

    Sulfonation: The nitrated product is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.

    Coupling Reaction: Finally, the sulfonated product is coupled with 4-nitrobenzenesulfonyl chloride under appropriate conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.

Industry:

  • Utilized in the production of dyes and pigments due to its aromatic structure and substituents.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity and exerting antimicrobial effects. Additionally, the presence of the nitro and fluoro groups can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • 4-fluoro-2-methylphenol
  • 2-fluoro-4-methylphenol
  • 4-bromo-2,6-xylenol

Comparison:

  • N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties.
  • Compared to 4-fluoro-2-methylphenol and 2-fluoro-4-methylphenol , the sulfonamide derivative exhibits enhanced antimicrobial activity due to the presence of the sulfonamide group.
  • 4-bromo-2,6-xylenol differs in its halogen substituent and lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-9-8-10(14)2-7-13(9)15-21(19,20)12-5-3-11(4-6-12)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPHZBSPSGMKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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